Tert-butyl 2,4-dihydroxybutylcarbamate
Overview
Description
Tert-butyl 2,4-dihydroxybutylcarbamate is an organic compound with the molecular formula C9H19NO4. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to a 2,4-dihydroxybutylcarbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-dihydroxybutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutyl precursor. One common method involves the use of tert-butyl dicarbonate (Boc anhydride) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as sodium bicarbonate, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-dihydroxybutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl 2,4-dihydroxybutylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for controlled release of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dihydroxybutylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity.
Tert-butyl N-hydroxycarbamate: Contains an additional hydroxyl group, leading to different reactivity and applications.
Tert-butyl carbazate: Another carbamate derivative with distinct structural features and uses.
Uniqueness
Tert-butyl 2,4-dihydroxybutylcarbamate is unique due to the presence of both hydroxyl and carbamate functionalities, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo multiple types of reactions and its potential as a multifunctional intermediate make it a valuable compound in various fields of research and industry.
Biological Activity
Tert-butyl 2,4-dihydroxybutylcarbamate is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and two hydroxyl groups on a butyl chain. Its chemical formula is . The structure contributes to its solubility and reactivity, influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
- Cell Proliferation : Research indicates that this compound can influence cell growth and differentiation, potentially affecting cancer cell lines.
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. A notable study involved chronic exposure in rodent models, which revealed:
- Nephrotoxicity : High doses led to renal damage characterized by nephropathy and hyperplasia of transitional epithelial cells .
- Developmental Effects : Observations indicated potential developmental toxicity when administered during gestation periods .
Case Studies
-
In Vitro Studies : A series of in vitro experiments demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism HeLa 25 Caspase activation MCF7 30 Reactive oxygen species generation A549 20 Cell cycle arrest -
Animal Studies : In a two-year National Toxicology Program (NTP) bioassay, male rats exposed to this compound exhibited significant renal tumors linked to alpha-2u-globulin nephropathy .
Exposure Duration Observed Effect 6 months Mild nephropathy 12 months Severe nephropathy; tumor development
Properties
IUPAC Name |
tert-butyl N-(2,4-dihydroxybutyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-6-7(12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSJHCSYVPCOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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